molecular formula C10H21ClO3 B14341997 Acetic acid;6-chloro-6-methylheptan-2-ol CAS No. 104171-41-7

Acetic acid;6-chloro-6-methylheptan-2-ol

Katalognummer: B14341997
CAS-Nummer: 104171-41-7
Molekulargewicht: 224.72 g/mol
InChI-Schlüssel: YRHAXNHYELNZIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;6-chloro-6-methylheptan-2-ol is a chemical compound with the molecular formula C10H21ClO3. It is a combination of acetic acid and 6-chloro-6-methylheptan-2-ol in a 1:1 ratio

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-chloro-6-methylheptan-2-ol typically involves the reaction of 6-chloro-6-methylheptan-2-ol with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-purity compounds. The use of advanced catalytic systems and continuous reaction setups can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;6-chloro-6-methylheptan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Acetic acid;6-chloro-6-methylheptan-2-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of acetic acid;6-chloro-6-methylheptan-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical pathways, leading to the formation of different products. The presence of the chlorine atom and the hydroxyl group in the molecule allows for diverse reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;6-chloro-6-methylheptan-2-ol is unique due to its combination of acetic acid and 6-chloro-6-methylheptan-2-ol. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

104171-41-7

Molekularformel

C10H21ClO3

Molekulargewicht

224.72 g/mol

IUPAC-Name

acetic acid;6-chloro-6-methylheptan-2-ol

InChI

InChI=1S/C8H17ClO.C2H4O2/c1-7(10)5-4-6-8(2,3)9;1-2(3)4/h7,10H,4-6H2,1-3H3;1H3,(H,3,4)

InChI-Schlüssel

YRHAXNHYELNZIA-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCC(C)(C)Cl)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.